![molecular formula C42H42N2O5S B2388550 L-リシン, N2-[(9H-フルオレン-9-イルメトキシ)カルボニル]-N6-[1-オキソ-3-[(トリフェニルメチル)チオ]プロピル]- CAS No. 1037589-70-0](/img/structure/B2388550.png)

L-リシン, N2-[(9H-フルオレン-9-イルメトキシ)カルボニル]-N6-[1-オキソ-3-[(トリフェニルメチル)チオ]プロピル]-

説明

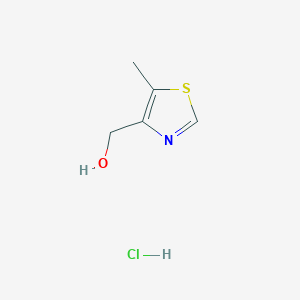

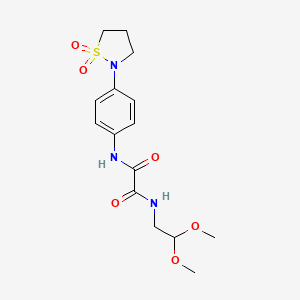

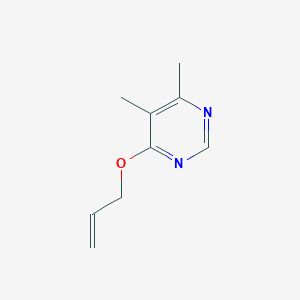

“L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-” is a complex organic compound. It has a molecular formula of C21H24N2O4 . This compound is a derivative of L-Lysine, an essential amino acid, which has been modified with a fluorenylmethyloxycarbonyl (Fmoc) group .

Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to the L-Lysine molecule . The average mass of the molecule is 368.426 Da and the monoisotopic mass is 368.173615 Da .科学的研究の応用

生物医学的用途

Fmoc-L-Lys(Mpa(Trt))-OHは、ペプチドベースのハイドロゲル(PHG)の生成に使用されます . これらのPHGは、生物学、生物医学、バイオテクノロジーの用途に適した生体適合性材料です . これらは、薬物送達システムおよびイメージングのための診断ツールとして使用されます .

組織工学

脂肪族領域とLys残基を含む一連の合成ハイドロゲル形成両親媒性カチオン性ペプチドのFmoc誘導体は、生体印刷用途のための足場として提案されてきました . その中でも、より剛性の高いFmoc-K3ハイドロゲルは、組織工学のための潜在的な材料として機能し、細胞接着、生存、および複製を完全にサポートします .

ゲル化プロセス

KペプチドシリーズのFmoc誘導体は、ゲル化する能力を保持しています . このゲル化プロセスは、ファンデルワールス力、水素結合、π–πスタッキングなど、ペプチド配列内の凝集力の適切なバランスによってのみ許されます .

オルガノゲルの形成

それぞれFmoc N-ヒドロキシスクシンイミドエステル(Fmoc-OSu)とジ-tert-ブチルジカルボネート[(Boc)2O]でリシン環状ジペプチドを反応させることによって合成されたFmocまたはBocモノ置換シクロ(L-Lys-L-Lys)sは、オルガノゲル化剤として役立ちました . これらのオルガノゲル化剤は、アルコール、置換ベンゼン、および塩素化溶媒において安定な熱可逆的なオルガノゲルを形成することが可能でした .

ナノファイバー、ナノリボン、およびナノチューブネットワーク構造

透過型電子顕微鏡(TEM)および走査型電子顕微鏡(SEM)観察により、これらのゲル化剤が3次元ナノファイバー、ナノリボン、またはナノチューブネットワーク構造に自己組織化したことが明らかになっています .

蛍光スペクトル

1,2-ジクロロエタンおよびベンゼン中の化合物2の蛍光スペクトルは、320 nmのFmocの放出ピークが赤方偏移し、強度が徐々に減少し、一方、460 nmの放出ピークの強度は、濃度の関数として大幅に増強されることを示しています . これは、π-πスタッキング相互作用の存在とJ型凝集体の形成を示唆しています .

マトリックスメタロプロテアーゼ(MMP)研究

Fmoc-L-Lys(Mpa(Trt))-OHを使用して合成できるFRETペプチド基質は、マトリックスメタロプロテアーゼ(MMP)研究のさまざまな用途で使用されてきました . これらの用途には、コラーゲン分解性MMPの高スループットスクリーニング(HTS)、選択的なエクサイト結合MMP阻害剤の同定と開発、および生物学的流体および細胞環境におけるMMP活性の測定が含まれます .

シクロ(L-Lys-L-Lys)sの合成

FmocまたはBocモノ置換シクロ(L-Lys-L-Lys)sは、それぞれFmoc N-ヒドロキシスクシンイミドエステル(Fmoc-OSu)とジ-tert-ブチルジカルボネート[(Boc)2O]でリシン環状ジペプチドを反応させることによって合成されました . 得られたモノ置換シクロ(L-Lys-L-Lys)sは、オルガノゲル化剤として役立ちました .

作用機序

Target of Action

Fmoc-L-Lys(Mpa(Trt))-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that it is being used to build. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound Fmoc-L-Lys(Mpa(Trt))-OH operates by providing protection to the amino acid Lysine during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the Mpa(Trt) group protects the side chain amino group . These protecting groups prevent unwanted side reactions during the synthesis process . Once the desired peptide sequence has been assembled, the protecting groups can be removed to yield the final product .

Biochemical Pathways

Fmoc-L-Lys(Mpa(Trt))-OH is involved in the biochemical pathway of peptide synthesis . This process involves the stepwise addition of amino acids to a growing peptide chain. The compound’s role in this pathway is to ensure that the correct peptide sequence is formed by preventing unwanted side reactions .

Pharmacokinetics

Instead, its properties are more relevant to its stability and reactivity in the context of chemical synthesis .

Result of Action

The result of Fmoc-L-Lys(Mpa(Trt))-OH’s action is the successful synthesis of the desired peptide sequence . By protecting specific functional groups on the Lysine amino acid, it allows for the precise assembly of peptide sequences .

Action Environment

The action of Fmoc-L-Lys(Mpa(Trt))-OH is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, solvent, and pH can affect the efficiency of the synthesis process . Optimal conditions are usually determined empirically and can vary depending on the specific sequence being synthesized .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(3-tritylsulfanylpropanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H42N2O5S/c46-40(27-29-51-43(31-16-4-1-5-17-31,32-18-6-2-7-19-32)33-20-8-3-9-21-33)44-28-15-14-26-39(41(47)48)45-42(49)50-30-38-36-24-12-10-22-34(36)35-23-11-13-25-37(35)38/h1-13,16-25,38-39H,14-15,26-30H2,(H,44,46)(H,45,49)(H,47,48)/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDYYMRTBHTZGO-KDXMTYKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H42N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123303 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037589-70-0 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037589-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2388477.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2388478.png)

![2-(4-Nitrobenzenesulfonyl)-octahydrocyclopenta[c]pyrrol-4-amine hydrochloride](/img/structure/B2388480.png)

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)